molecular formula C10H7BrClNO2 B6268050 methyl 4-bromo-7-chloro-1H-indole-2-carboxylate CAS No. 1492368-83-8

methyl 4-bromo-7-chloro-1H-indole-2-carboxylate

Cat. No.: B6268050
CAS No.: 1492368-83-8
M. Wt: 288.5
InChI Key:
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Description

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by the presence of bromine and chlorine atoms on the indole ring, which can influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor, followed by esterification. One common method involves the reaction of 4-bromo-7-chloroindole with methyl chloroformate under basic conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different functionalized indoles .

Scientific Research Applications

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study biological processes involving indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate
  • Methyl 4-bromo-1H-indole-2-carboxylate
  • Methyl 7-chloro-1H-indole-2-carboxylate

Uniqueness

Methyl 4-bromo-7-chloro-1H-indole-2-carboxylate is unique due to the simultaneous presence of both bromine and chlorine atoms on the indole ring. This dual substitution can significantly influence its chemical reactivity and biological properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-7-chloro-1H-indole-2-carboxylate involves the bromination and chlorination of 1H-indole-2-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "1H-indole-2-carboxylic acid", "Bromine", "Chlorine", "Methyl alcohol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1H-indole-2-carboxylic acid with bromine in the presence of sulfuric acid and water to yield methyl 4-bromo-1H-indole-2-carboxylate.", "Step 2: Chlorination of methyl 4-bromo-1H-indole-2-carboxylate with chlorine in the presence of sulfuric acid and water to yield methyl 4-bromo-7-chloro-1H-indole-2-carboxylate.", "Step 3: Esterification of methyl 4-bromo-7-chloro-1H-indole-2-carboxylate with methyl alcohol in the presence of sodium hydroxide to yield methyl 4-bromo-7-chloro-1H-indole-2-carboxylate." ] }

CAS No.

1492368-83-8

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.5

Purity

95

Origin of Product

United States

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